molecular formula C17H23N3O4S2 B14934283 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide

Cat. No.: B14934283
M. Wt: 397.5 g/mol
InChI Key: KJIPOUPBQMHVSA-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide is a complex organic compound that features an indole moiety, a thiomorpholine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like 1,4-dioxane and reagents such as thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ continuous flow processes and metal-free conditions to ensure high yields and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . This inhibition disrupts the formation of the Z-ring, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H23N3O4S2

Molecular Weight

397.5 g/mol

IUPAC Name

2-(1-methylindol-4-yl)oxy-N-(2-thiomorpholin-4-ylsulfonylethyl)acetamide

InChI

InChI=1S/C17H23N3O4S2/c1-19-7-5-14-15(19)3-2-4-16(14)24-13-17(21)18-6-12-26(22,23)20-8-10-25-11-9-20/h2-5,7H,6,8-13H2,1H3,(H,18,21)

InChI Key

KJIPOUPBQMHVSA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)NCCS(=O)(=O)N3CCSCC3

Origin of Product

United States

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